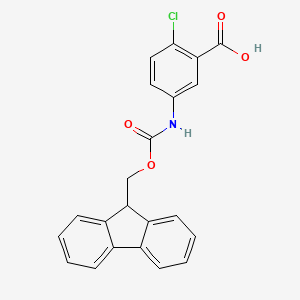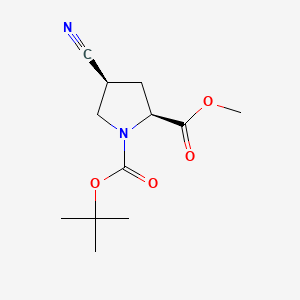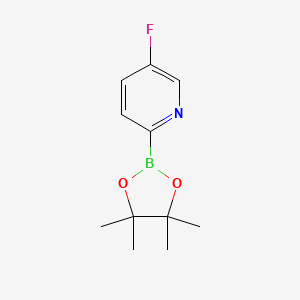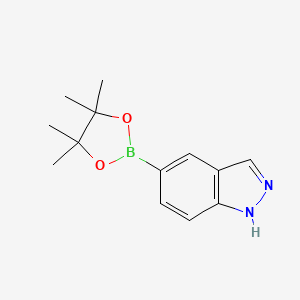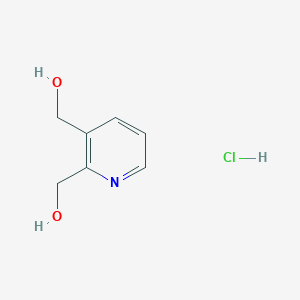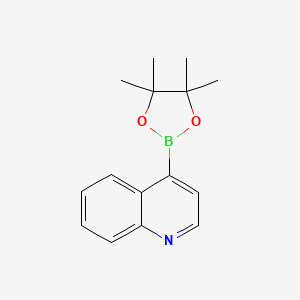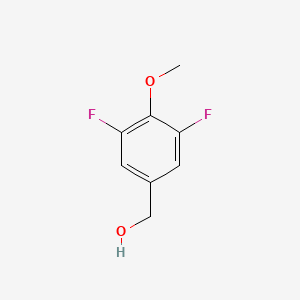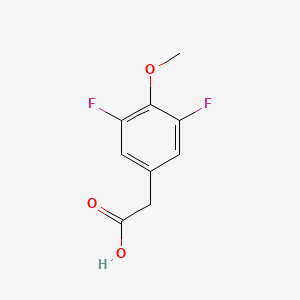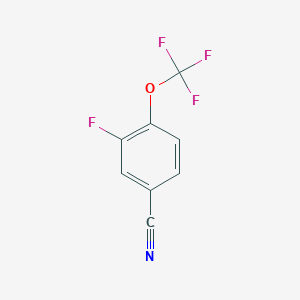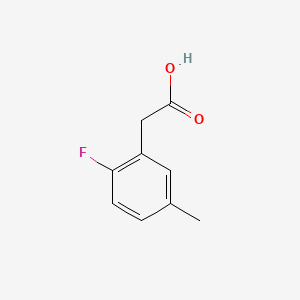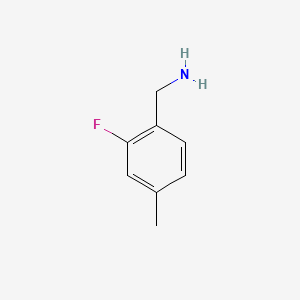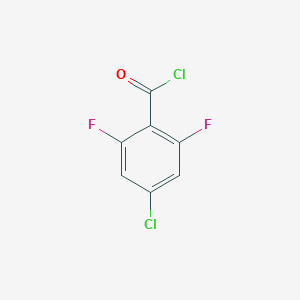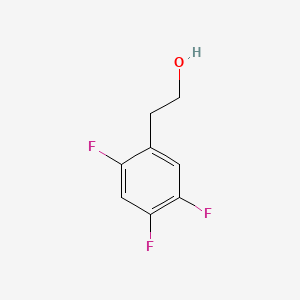
2-(2,4,5-Trifluorophenyl)ethanol
概要
説明
2-(2,4,5-Trifluorophenyl)ethanol , also known by its chemical formula C8H7F3O , is a compound with intriguing properties. Its molecular weight is approximately 176.14 g/mol . This compound belongs to the class of aryl alcohols and contains three fluorine atoms attached to a phenyl ring.
Molecular Structure Analysis
The compound’s molecular structure consists of a central ethanol (hydroxyethyl) group linked to a phenyl ring bearing three fluorine atoms. The IUPAC name for this compound is This compound . The InChI code is: 1S/C8H7F3O/c9-6-4-8(11)7(10)3-5(6)1-2-12/h3-4,12H,1-2H2 .
Physical and Chemical Properties Analysis
科学的研究の応用
Biocatalytic Preparation in Pharmaceutical Intermediates
2-(2,4,5-Trifluorophenyl)ethanol and its derivatives play a crucial role in pharmaceutical manufacturing. For instance, (R)-1-[4-(Trifluoromethyl)phenyl]ethanol is a significant intermediate in the production of chemokine CCR5 antagonists. A study by Chen et al. (2019) developed an efficient bioprocess for the asymmetric reduction of 4-(trifluoromethyl)acetophenone to this compound, utilizing recombinant Escherichia coli cells. This process exhibited excellent enantioselectivity and improved efficacy through a polar organic solvent-aqueous medium, enhancing the substrate concentration and yield significantly (Chen, Xia, Liu, & Wang, 2019).
Enzymatic Process for Chiral Alcohol Synthesis
The enzymatic synthesis of chiral alcohols, such as (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, is another vital application. Guo et al. (2017) highlighted the development of a practical enzymatic process for the preparation of this chiral alcohol, which is a critical intermediate for Ticagrelor, a treatment for acute coronary syndromes. The process achieved near-complete conversion with high enantioselectivity, demonstrating its potential for industrial applications (Guo, Tang, Yang, Ni, Zhang, & Chen, 2017).
Novel Synthesis Methods
Innovative synthesis methods for derivatives of this compound have been explored. Anil et al. (2019) accomplished the synthesis of (2S)-3-(2,4,5-trifluorophenyl)propane-1,2-diol via the Sharpless asymmetric epoxidation method. This approach yielded high enantiomeric excess and demonstrated an alternative route for producing such compounds (Anil, Altundas, & Kara, 2019).
Antibacterial Activity
Derivatives of this compound have been evaluated for their antibacterial properties. Ramesh et al. (2017) synthesizedand screened trifluorophenylacetohydrazide derivatives for antibacterial activity. They found that certain compounds exhibited significant activity against bacteria like Streptococcus mutans and Staphylococcus aureus. This study highlighted the potential of these compounds in developing new antibacterial agents (Ramesh, Rao, Babu, Nagababu, Rao, & Babu, 2017).
Catalytic and Bioreduction Processes
The compound and its derivatives are also significant in catalytic and bioreduction processes. For example, Ouyang et al. (2013) developed an efficient synthetic process for (R)-[3,5-Bis(trifluoromethyl)phenyl] ethanol, a key intermediate in the synthesis of aprepitant, using Leifsonia xyli in an asymmetric reduction of 3,5-bis(trifluoromethyl) acetophenone. This bioreduction process showed high yield and enantiometric excess, presenting a viable alternative to chemical synthesis (Ouyang, Wang, Huang, Cai, & He, 2013).
Green Chemistry and Environmental Applications
In the context of green chemistry and environmental applications, the use of this compound derivatives is notable. Yu et al. (2018) identified a Burkholderia cenocepacia-derived enzyme for the efficient anti-Prelog’s bioreduction of 3,5-Bis(Trifluoromethyl) Acetophenone. This process, beneficial for synthesizing aromatic chiral alcohols, underscores the role of such compounds in environmentally friendly chemical processes (Yu, Li, Lu, & Zheng, 2018).
Safety and Hazards
特性
IUPAC Name |
2-(2,4,5-trifluorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O/c9-6-4-8(11)7(10)3-5(6)1-2-12/h3-4,12H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHFXXIXHSGJQOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60590710 | |
| Record name | 2-(2,4,5-Trifluorophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60590710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883267-70-7 | |
| Record name | 2-(2,4,5-Trifluorophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60590710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
